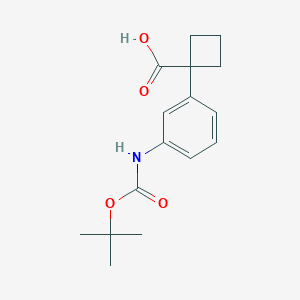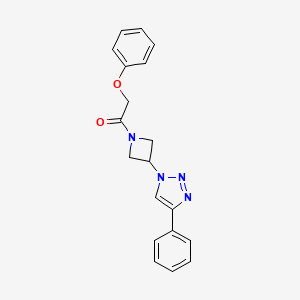
1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Boc-1-aminocyclobutane-1-carboxylic Acid, is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate and 1-Aminocyclobutanecarboxylic acid . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular weight of this compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the molecule .Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242 . It has a density of approximately 1.3 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
- Scale-up Synthesis for Biologically Active Compounds : A study focused on the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative, showcasing its application in the preparation of compounds with cyclobutane rings, labeled with deuterium atoms. This process, optimized through continuous photo flow chemistry, underscores the compound's significance in the synthesis of various biologically active compounds and those of material sciences (Yamashita, Nishikawa, & Kawamoto, 2019).
Pharmacological Research
- Development of New Anticancer Agents : Research into functionalized amino acid derivatives, including those related to 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid, has led to the synthesis of compounds evaluated for their in vitro cytotoxicity against human cancer cell lines. Certain derivatives have shown promising cytotoxicity in ovarian and oral cancers, indicating potential utility in designing new anticancer agents (Kumar et al., 2009).
Chemical Synthesis and Characterization
- Synthesis of Stereoisomers : An efficient synthesis method has been developed for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This research significantly shortens previous synthesis methods for these unnatural amino acids, allowing for the obtainment of pure cis or trans acids through simple adjustments in reaction conditions. This highlights the compound's versatility in synthesizing complex molecules (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-7-4-6-11(10-12)16(13(18)19)8-5-9-16/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBKTAOONWYTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)



![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)
![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)
![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2718526.png)
![4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2718528.png)